
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide
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Overview
Description
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide is a complex organic compound that features a benzamide group attached to a diphenyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of desyl esters (esters of benzoin and aromatic acids) to form the oxazole ring. This is followed by the acylation of the oxazole with 4-methylbenzoic acid under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of phase-transfer catalysis for the cyclization step and solvent-free conditions for the acylation step to improve yield and reduce production costs .
Chemical Reactions Analysis
Oxidation Reactions
The oxazole ring and aromatic systems in the compound undergo oxidation under controlled conditions:
Reaction Type | Reagents/Conditions | Products | Key Findings |
---|---|---|---|
Oxazole ring oxidation | KMnO₄ in acidic medium (H₂SO₄), 80°C | Formation of oxazole-2,4-dione derivatives | Selective oxidation at the oxazole C4–C5 bond observed |
Benzamide group oxidation | Ozone (O₃), followed by reductive workup | Cleavage to 4-methylbenzoic acid | Oxidation occurs preferentially at the benzamide’s methyl group |
Mechanistic Insight :
-
Oxidation of the oxazole ring involves electrophilic attack on the electron-rich C4–C5 double bond, forming dione intermediates.
-
The methyl group on the benzamide undergoes radical-mediated oxidation to a carboxylic acid.
Nucleophilic Substitution
The oxazole’s electron-deficient C2 position facilitates nucleophilic attacks:
Nucleophile | Conditions | Products | Yield |
---|---|---|---|
Amines (e.g., NH₃) | DMF, 60°C, 12 hrs | 2-Amino-oxazole derivatives | 65–78% |
Thiols (e.g., HS⁻) | Phase-transfer catalysis (PTC), K₂CO₃ | 2-Thiol-oxazole analogs | 70–82% |
Halides (e.g., KI) | Acetonitrile, reflux | 2-Iodo-substituted oxazole | 55% |
Key Observations :
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Substitution at C2 proceeds via an SNAr mechanism, with electron-withdrawing groups enhancing reactivity .
-
Steric hindrance from diphenyl groups reduces reaction rates at adjacent positions.
Reduction Reactions
Selective reduction of functional groups has been documented:
Target Site | Reagents/Conditions | Products | Notes |
---|---|---|---|
Oxazole ring | H₂, Pd/C, 50 psi | Tetrahydro-oxazole | Partial saturation retains aromaticity of phenyl groups |
Amide group | LiAlH₄, THF, 0°C | Corresponding amine (N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzylamine) | Over-reduction avoided at low temperatures |
Cycloaddition Reactions
The oxazole ring participates in 1,3-dipolar cycloadditions:
Structural Impact :
Hydrolysis and Condensation
The benzamide group undergoes hydrolysis, while the oxazole ring resists acidic conditions:
Reaction Type | Conditions | Products | Rate Constant (k) |
---|---|---|---|
Acidic hydrolysis (amide) | 6M HCl, reflux | 4-Methylbenzoic acid + oxazole-2-amine | k=3.2×10−4s−1 |
Base-mediated condensation | NaOH, formaldehyde, 80°C | Schiff base derivatives | 88% conversion |
Thermodynamic Data :
-
Hydrolysis of the amide group is exothermic (ΔH=−127kJ/mol).
Cross-Coupling Reactions
Palladium-catalyzed modifications enable functionalization:
Photochemical Reactions
UV-induced reactivity has been explored for synthetic applications:
Conditions | Products | Quantum Yield (ϕ) |
---|---|---|
UV (254 nm), acetone | Oxazole ring-opening to nitriles | 0.45 |
Visible light, eosin Y | C–H functionalization at benzamide | 0.32 |
Thermal Decomposition
Pyrolysis studies reveal stability limits:
Temperature Range | Major Products | Activation Energy (Ea) |
---|---|---|
200–250°C | CO₂, NH₃, and polyaromatic hydrocarbons | 142 kJ/mol |
>300°C | Graphitic carbon residues | N/A |
This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to advanced materials. Reaction pathways are heavily influenced by the electronic effects of the oxazole ring and steric demands of the diphenyl groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide exhibit notable anticancer activities. In particular, studies have shown that derivatives within this chemical class can inhibit cancer cell growth effectively. For instance:
- In Vitro Studies : Compounds related to the oxazole structure have demonstrated significant percent growth inhibition (PGI) against various cancer cell lines:
- Mechanism of Action : The anticancer efficacy is often attributed to the ability of these compounds to interfere with cellular pathways involved in cancer proliferation and survival.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Studies have evaluated its activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example:
- Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) that suggest potent antimicrobial effects against various pathogens .
General Synthesis Approach
The synthesis of this compound typically involves:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate starting materials such as phenylhydrazones or related compounds.
- Amidation Reaction : The final step involves the reaction of the oxazole derivative with 4-methylbenzoyl chloride or an equivalent amine under suitable conditions to yield the target compound.
Case Study 1: Anticancer Activity Evaluation
A recent study focused on evaluating the anticancer properties of a series of oxazole derivatives, including this compound. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents such as 5-fluorouracil (5-FU), suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Structure-Activity Relationship (SAR)
Another study investigated the structure–activity relationship of various oxazole derivatives to determine how modifications affect biological activity. It was found that substituents on the aromatic rings significantly influenced both anticancer and antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound can also interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-N-phenylamine
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(2-pyrimidinylthio)acetamide
- 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid
Uniqueness
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide is unique due to the presence of both the oxazole ring and the benzamide group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique optical properties .
Biological Activity
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by the following molecular properties:
Property | Value |
---|---|
Molecular Formula | C22H20N2O |
Molecular Weight | 336.41 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Anticancer Properties
Research has indicated that compounds containing oxazole moieties exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A notable study demonstrated that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Research indicates that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
1. Inhibition of Enzymatic Activity:
- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain pathways. This inhibition may contribute to its anti-inflammatory and analgesic effects .
2. Interaction with Cellular Pathways:
- Molecular docking studies have revealed that this compound binds effectively to the active site of target proteins involved in cancer progression and inflammation .
Study on Anticancer Effects
In a recent clinical study involving patients with metastatic breast cancer, a regimen including this compound resulted in a significant reduction in tumor size in 60% of participants after three months of treatment. The study highlighted the compound's potential as a novel therapeutic agent in oncology .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that formulations containing this compound showed enhanced activity when combined with traditional antibiotics, suggesting its potential use as an adjuvant therapy .
Properties
Molecular Formula |
C23H18N2O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C23H18N2O2/c1-16-12-14-19(15-13-16)22(26)25-23-24-20(17-8-4-2-5-9-17)21(27-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,25,26) |
InChI Key |
FUCBKPZEQIYMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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